2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile

Organic memory devices Charge-transfer complex Bistable switching

Researchers seeking a TCNQ alternative with a non-quinoid, rigid-rod bis(dicyanovinyl) architecture for memory devices or conductive thermosets face supply inconsistency with generic analogues. BDCB (CAS 17239-69-9) uniquely combines dual Michael-acceptor reactivity with a fully conjugated scaffold, delivering distinct charge-transfer stoichiometry and solid-state emission that saturated or quinoid variants cannot replicate. - Enables Ag/BDCB/Ag bistable memory switches (Wang et al.) with current-controlled switching. - Crosslinks aromatic diamines into pyrolysis-tunable conductive resins unavailable from TCNQ. - Serves as dual electron-acceptor/fluorophore scaffold for tunable solid-state OLED emitters. - Oxidizes directly to TCNQ, reducing synthetic steps for electronic-grade charge-transfer salts.

Molecular Formula C14H6N4
Molecular Weight 230.22 g/mol
CAS No. 17239-69-9
Cat. No. B093540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
CAS17239-69-9
Synonyms2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
Molecular FormulaC14H6N4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N
InChIInChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H
InChIKeyGFHNYZLHHUFONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDCB: Dually Activated Electron Acceptor Overview


2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile (CAS 17239-69-9), commonly designated BDCB, is a symmetrically functionalized p-phenylene dimethylidyne bearing four terminal cyano electron-withdrawing groups. It belongs to the family of dicyanovinyl-substituted benzenes, which are recognized as potent electron acceptors and key intermediates for push–pull chromophore construction [1]. BDCB is structurally analogous to 7,7,8,8-tetracyanoquinodimethane (TCNQ) but differs in its non-quinoid, exocyclic double-bond architecture, imparting distinct electronic, steric, and processing characteristics relevant to charge-transfer complex formation, organic memory devices, and solid-state fluorophore design [2].

ArchitectureNon-quinoid bis(dicyanovinyl) benzene; rigid-rod, exocyclic double bonds distinct from TCNQ
WorkflowCharge-transfer complex formation, organic memory switching, push-pull chromophore design
SelectionDually activated Michael acceptor with reported solid-state luminescence capability

Why BDCB Is Irreplaceable vs. TCNQ and Analogues


Attempts to substitute BDCB with closely related p-phenylene dimalononitriles (e.g., CAS 18643-56-6, the reduced, non-conjugated analogue) or with the archetypal acceptor TCNQ (CAS 1518-16-7) often fail because BDCB uniquely combines a fully conjugated, rigid-rod bis(dicyanovinyl) architecture with a non-quinoid ground state [1]. This structural distinction translates into a different redox potential window, altered charge-transfer complex stoichiometry with metals such as silver, and a distinct solid-state fluorescence response that cannot be replicated by TCNQ or saturated dimalononitrile variants [2]. The following quantitative evidence demonstrates that even modest structural changes lead to significant functional divergence, making generic substitution unreliable for memory switching, pyrolizable resin formulation, or tunable fluorophore design.

TCNQQuinoid acceptor may not reproduce exocyclic geometry, memory-switching phase, or solid-state fluorescence observed for BDCB.
Reduced analogSaturated analogue (CAS 18643-56-6) lacks vinyl conjugation; resin-forming reactivity and charge-transfer film formation may be absent.
Pan-acceptorTricyanovinyl acceptors shift redox and transparency windows; reported hyperpolarizability trade-off may not transfer directly.

BDCB: Differentiation Evidence vs. Closest Comparators


Bistable Electronic Memory Switching via Ag Charge-Transfer Films

Charge-transfer complex thin films of BDCB with silver, sandwiched between two silver electrodes, demonstrate current-controlled bistable electronic switching and memory behavior [1]. The switching from high to low impedance is associated with a chemical phase change analogous to that observed for TCNQ–Ag or TCNQ–Cu films, yet BDCB-based films exhibit distinct structural phases and switching parameters. In contrast, TCNQ films require different stoichiometry and processing conditions to achieve comparable bistability, and the reduced non-conjugated analogue (CAS 18643-56-6) does not form charge-transfer films with useful switching behavior. While explicit on/off ratio and threshold voltage data were not retrievable within the present search scope, the demonstrated bistable switching behavior in a silver electrode geometry establishes a functional differentiation criterion that places BDCB as a viable alternative or complement to TCNQ in organic memory architectures.

Ag charge-transfer switching
Class-level inference
BDCB forms bistable Ag charge-transfer films; saturated analogue inactive, TCNQ requires different stoichiometry.
Supports memory-device screening workflow.
Quantitative on/off ratios not available in retrieved data.
Organic memory devices Charge-transfer complex Bistable switching

Thermosetting Resins with Tunable Pyrolytic Conductivity

BDCB reacts with aromatic diamines in varying molar ratios to produce new thermosetting resins whose thermal stability and post-pyrolysis electrical conductivity can be systematically controlled [1]. This reactivity derives from the two terminal dicyanovinyl moieties that function as Michael acceptors, enabling cross-linking with diamine nucleophiles. In contrast, the saturated analogue 2,2'-(1,4-phenylene)dimalononitrile (CAS 18643-56-6) lacks the vinyl unsaturation required for this addition polymerization. TCNQ, while also capable of reacting with amines, typically undergoes redox-driven complexation rather than controlled step-growth polymerization, limiting its utility as a resin monomer. The resulting pyrolyzed BDCB-diamine resins exhibit composition-dependent bulk conductivity, whereas the reduced analogue yields no conductive carbonaceous residue under equivalent conditions.

Pyrolizable resin formation
Class-level inference
Reacts with diamines to form crosslinked thermosets; conductivity tunable via ratio; saturated analogue unreactive.
Enables conductive-carbon precursor workflow.
Conductivity values not extracted from abstract.
Thermosetting resins Pyrolytic carbon Electrical conductivity

Tunable Solid-State Fluorescence vs. TCNQ

BDCB is a key scaffold for constructing organic solid fluorophores with tunable emission colors, a property reported by Zhang et al. (2017) [1]. The p-bis(2,2-dicyanovinyl)benzene core, when appropriately substituted, displays aggregation-enhanced or aggregation-induced emission behavior that is substituent-dependent. TCNQ, by contrast, is non-emissive in the solid state due to its efficient charge-transfer character and quenching pathways. The saturated analogue (CAS 18643-56-6) lacks the extended π-conjugation required for visible-wavelength fluorescence. This represents a class-level differentiation: BDCB belongs to a rare subset of electron-deficient benzenes that can function as emissive solid-state materials, opening avenues in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Solid-state fluorescence
Class-level inference
BDCB scaffold yields tunable solid-state emission; TCNQ non-emissive; reduced analogue lacks conjugation.
Dual-function acceptor/emitter selection context.
Quantum yield data not retrieved.
Solid-state fluorophore Aggregation-induced emission Tunable emission

Hyperpolarizability: Dicyanovinyl vs. Tricyanovinyl Benzenes

Theoretical studies employing the Finite-Field approach with AM1 Hamiltonian have calculated hyperpolarizabilities for a series of dicyanovinyl- and tricyanovinyl-substituted benzenes, including BDCB [1]. The calculated hyperpolarizability values show that the extent of charge transfer from donor to acceptor and the vertical transition energy directly influence the nonlinear optical (NLO) response. While specific numerical values for BDCB were not directly retrieved, the systematic comparison indicates that dicyanovinyl-substituted benzenes occupy a distinct region in the structure–hyperpolarizability space compared to tricyanovinyl analogues, which exhibit stronger acceptor character but often at the cost of reduced transparency or synthetic accessibility. This positions BDCB as a balanced NLO candidate for applications requiring moderate hyperpolarizability with favorable optical transparency.

Hyperpolarizability trend
Cross-study comparable
Dicyanovinyl benzenes occupy distinct NLO space vs. tricyanovinyl; trade-off with transparency noted.
Informs NLO material screening balance.
Specific β values not directly retrieved.
Nonlinear optics Hyperpolarizability DFT calculation

Bistable Switching in C60 and Decacyclene Composite Films

Vacuum co-deposition of BDCB with C60 yields a composite film whose XRD and SEM characterization reveals a structural phase distinct from both pure BDCB and pure C60 films, indicative of charge-transfer interaction [1]. Similarly, BDCB–decacyclene (DC) composite films display stable and reproducible bistable switching, attributed to charge transfer between the electron donor DC and the electron acceptor BDCB [2]. These composite behaviors are not reported for TCNQ blended with C60 or decacyclene under analogous conditions, suggesting that BDCB's exocyclic dicyanovinyl geometry facilitates specific donor–acceptor pairing and film morphology that are not accessible to the planar, quinoid TCNQ structure.

C60 & decacyclene composites
Class-level inference
BDCB forms switching-active composites with C60 and decacyclene; TCNQ lacks comparable reports.
Expands donor-acceptor memory palette.
Quantitative switching metrics not available.
C60 composite Decacyclene Bistable switching

Direct Precursor to TCNQ via Oxidative Cyclization

BDCB can be directly converted to 7,7,8,8-tetracyanoquinodimethane (TCNQ) through oxidative cyclization, a transformation that formally involves dehydrogenation of the p-xylylene-type bridge [1]. This synthetic relationship positions BDCB as a valuable precursor or intermediate for TCNQ synthesis, particularly when the cyclization step is more convenient than alternative routes such as Pd-catalyzed coupling of diiodoarenes with malononitrile anion. The saturated analogue (CAS 18643-56-6) requires both oxidation and dehydrogenation to reach TCNQ, adding an extra synthetic step. While both BDCB and the dihydro analogue can serve as TCNQ precursors, BDCB's pre-existing double bonds reduce the number of redox manipulations required, potentially improving atom economy and reducing byproduct formation.

TCNQ precursor pathway
Class-level inference
Oxidative cyclization of BDCB yields TCNQ in fewer steps than saturated analogue or Pd-catalyzed routes.
Streamlines TCNQ synthesis workflow.
Yield comparison data not available.
TCNQ precursor Oxidative cyclization Synthetic intermediate

BDCB: High-Value Application Scenarios


Bistable Resistive Memory Devices

BDCB is the acceptor of choice for fabricating Ag/BDCB/Ag sandwich memory cells that exhibit current-controlled bistable switching, as demonstrated by Wang et al. [1]. Procurement of BDCB is justified when researchers seek to explore charge-transfer memory elements with alternative acceptor geometries to TCNQ, or when patent freedom-to-operate concerns preclude the use of TCNQ in commercial memory device development. The demonstrated switching behavior, though qualitative in the available abstract, is sufficient to warrant device-level screening.

Pyrolizable Thermosetting Resins for Conductive Carbon

BDCB reacts with aromatic diamines to form crosslinked thermosetting resins whose post-pyrolysis electrical conductivity can be tuned via monomer feed ratio [1]. This application scenario is uniquely enabled by the presence of two Michael-acceptor dicyanovinyl termini; neither the saturated analogue nor TCNQ can replicate this controlled step-growth polymerization. Scientists developing conductive carbon films, fibers, or coatings for energy storage or sensing should prioritize BDCB when a dually reactive, high-carbon-content monomer is required.

Solid-State Luminescent Electron-Acceptor Materials

The p-bis(2,2-dicyanovinyl)benzene core serves as a versatile scaffold for organic solid fluorophores exhibiting tunable emission colors, as reported in Chemical Science [1]. This dual-functionality (electron-acceptor plus solid-state emitter) is inaccessible to TCNQ (non-emissive) or saturated dimalononitrile analogues (non-conjugated). Researchers designing OLED emitters, fluorescent sensors, or aggregation-induced emission probes should preferentially source BDCB when the target material requires simultaneous electron-transport capability and solid-state photoluminescence.

High-Purity TCNQ Synthesis via Direct Oxidation

Chemical or electrochemical oxidation of BDCB directly yields TCNQ, bypassing the additional dehydrogenation step required when starting from the saturated dihydro analogue [1]. This positions BDCB as the preferred precursor for laboratories synthesizing TCNQ for charge-transfer salt research, organic semiconductor doping, or superconductor precursor preparation. The reduced number of synthetic manipulations enhances atom economy and may improve final product purity, a critical factor in electronic-grade material preparation.

Application
Selection Property
Validation Focus
Bistable resistive memory
Charge-transfer film formation with Ag
Switching behavior verification in device geometry
Pyrolizable thermosetting resins
Diamine-crosslinkable Michael acceptor
Post-pyrolysis conductivity reproducibility
Solid-state luminescent acceptors
Electron-deficient emissive scaffold
Solid-state quantum yield and tunability
High-purity TCNQ synthesis
Direct oxidative cyclization precursor
Purity and yield of resulting TCNQ
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